2-{[(Azetidin-3-yl)methyl]sulfanyl}pyridine
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Overview
Description
2-{[(Azetidin-3-yl)methyl]sulfanyl}pyridine is a chemical compound with the molecular formula C9H12N2S It is characterized by the presence of an azetidine ring, a pyridine ring, and a sulfanyl group linking them
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Azetidin-3-yl)methyl]sulfanyl}pyridine typically involves the reaction of azetidine derivatives with pyridine derivatives under specific conditions. One common method includes the nucleophilic substitution reaction where an azetidine derivative reacts with a pyridine derivative in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{[(Azetidin-3-yl)methyl]sulfanyl}pyridine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Piperidine derivatives.
Substitution: Various substituted azetidine or pyridine derivatives.
Scientific Research Applications
2-{[(Azetidin-3-yl)methyl]sulfanyl}pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[(Azetidin-3-yl)methyl]sulfanyl}pyridine involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, potentially inhibiting their activity. The sulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **2-{[(Azetidin-3-yl)methyl]sulfanyl}-4,5-dihydro-1,3-thiazole
- 2-[(3-Azetidinylmethyl)sulfanyl]pyridine hydrochloride
Uniqueness
2-{[(Azetidin-3-yl)methyl]sulfanyl}pyridine is unique due to its combination of an azetidine ring and a pyridine ring linked by a sulfanyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C9H12N2S |
---|---|
Molecular Weight |
180.27 g/mol |
IUPAC Name |
2-(azetidin-3-ylmethylsulfanyl)pyridine |
InChI |
InChI=1S/C9H12N2S/c1-2-4-11-9(3-1)12-7-8-5-10-6-8/h1-4,8,10H,5-7H2 |
InChI Key |
YFGICZPSLAAOGX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)CSC2=CC=CC=N2 |
Origin of Product |
United States |
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